Cas no 1186218-73-4 (2-{4-(phenylsulfanyl)phenylamino}benzoic acid)

2-{4-(phenylsulfanyl)phenylamino}benzoic acid 化学的及び物理的性質
名前と識別子
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- BDBM35888
- 2-{[4-(PHENYLSULFANYL)PHENYL]AMINO}BENZOIC ACID
- Flufenamic acid analogue, 15
- 2-(4-Phenylsulfanyl-phenylamino)-benzoic acid
- Benzoic acid, 2-[[4-(phenylthio)phenyl]amino]-
- 2-{4-(phenylsulfanyl)phenylamino}benzoic acid
-
- インチ: 1S/C19H15NO2S/c21-19(22)17-8-4-5-9-18(17)20-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13,20H,(H,21,22)
- InChIKey: LMAUGPYKUIWVAT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1C(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 74.6
2-{4-(phenylsulfanyl)phenylamino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101702-1.0g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 1g |
$871.0 | 2023-06-10 | |
Enamine | EN300-101702-0.25g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 0.25g |
$431.0 | 2023-10-28 | |
Enamine | EN300-101702-2.5g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
Enamine | EN300-101702-10.0g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 10g |
$3746.0 | 2023-06-10 | |
Enamine | EN300-101702-5g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 5g |
$2525.0 | 2023-10-28 | |
1PlusChem | 1P02AFWS-10g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 10g |
$4692.00 | 2023-12-26 | |
1PlusChem | 1P02AFWS-500mg |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 500mg |
$902.00 | 2023-12-26 | |
1PlusChem | 1P02AFWS-100mg |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 100mg |
$434.00 | 2023-12-26 | |
1PlusChem | 1P02AFWS-1g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 1g |
$1139.00 | 2023-12-26 | |
1PlusChem | 1P02AFWS-5g |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
1186218-73-4 | 95% | 5g |
$3183.00 | 2023-12-26 |
2-{4-(phenylsulfanyl)phenylamino}benzoic acid 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
2-{4-(phenylsulfanyl)phenylamino}benzoic acidに関する追加情報
Recent Advances in the Study of 2-{4-(Phenylsulfanyl)phenylamino}benzoic acid (CAS: 1186218-73-4)
The compound 2-{4-(phenylsulfanyl)phenylamino}benzoic acid (CAS: 1186218-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in preclinical models. The following sections provide a comprehensive overview of the latest findings related to this compound.
One of the key areas of research has been the investigation of the compound's anti-inflammatory properties. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 2-{4-(phenylsulfanyl)phenylamino}benzoic acid exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking simulations and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory effects, recent research has explored the compound's role in cancer therapy. A preprint article from *BioRxiv* highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified the activation of the p53 pathway as a possible mechanism underlying this effect. Furthermore, the compound's low toxicity profile in normal cells makes it an attractive candidate for further development as an anticancer agent.
The synthetic accessibility of 2-{4-(phenylsulfanyl)phenylamino}benzoic acid has also been a focus of recent investigations. A team of researchers from the University of Cambridge reported a novel, high-yield synthesis route in *Organic Letters*. This method employs a palladium-catalyzed C-S coupling reaction, significantly improving the efficiency and scalability of the production process. Such advancements are critical for facilitating future clinical trials and large-scale manufacturing.
Despite these promising developments, challenges remain. Pharmacokinetic studies have indicated that the compound exhibits limited oral bioavailability, necessitating the exploration of prodrug strategies or alternative formulations. Additionally, the long-term safety and efficacy of 2-{4-(phenylsulfanyl)phenylamino}benzoic acid in vivo require further validation through rigorous preclinical and clinical studies.
In conclusion, 2-{4-(phenylsulfanyl)phenylamino}benzoic acid (CAS: 1186218-73-4) represents a multifaceted compound with significant therapeutic potential. Ongoing research efforts are expected to further elucidate its biological activities and optimize its pharmacological properties, paving the way for its eventual translation into clinical applications. The integration of computational, synthetic, and biological approaches will be essential in realizing the full potential of this promising molecule.
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